Methyl (E)-m-nitrocinnamate possesses a cinnamate moiety, a functional group commonly used as a building block in organic synthesis. Researchers might utilize it as a precursor for the synthesis of more complex molecules with various functionalities.[1]
The presence of a double bond and a nitro group in Methyl (E)-m-nitrocinnamate suggests potential applications in material science. The molecule could be explored for its ability to participate in conjugation, a phenomenon that influences electrical and optical properties, making it a candidate for development in areas like organic electronics or optoelectronic materials. []
The nitro group can influence biological activity. While specific research on Methyl (E)-m-nitrocinnamate is lacking, it's possible scientists might investigate its interactions with biological systems to assess potential medicinal or agricultural applications.
Methyl (E)-m-nitrocinnamate is an organic compound classified as an ester, with the molecular formula and a molecular weight of 207.18 g/mol. Its structure features a cinnamate moiety, characterized by a double bond and a nitro group located at the meta position relative to the ester group. The "(E)" designation indicates that the nitro group and the methoxy group are positioned on opposite sides of the double bond, indicating a trans configuration. This compound is primarily synthesized from m-nitrocinnamic acid and methanol through an esterification reaction .
Several synthetic routes exist for producing Methyl (E)-m-nitrocinnamate:
Methyl (E)-m-nitrocinnamate has potential applications in various fields:
Research into the interactions of Methyl (E)-m-nitrocinnamate with biological systems is limited but suggests potential pathways for investigation. Compounds with similar structures often exhibit varying degrees of biological activity, indicating that Methyl (E)-m-nitrocinnamate could have unexplored therapeutic properties or agricultural applications .
Methyl (E)-m-nitrocinnamate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl cinnamate | Cinnamate structure without nitro group | Lacks electron-withdrawing nitro group |
Methyl p-nitrocinnamate | Nitro group at para position | Different position may influence reactivity |
Ethyl m-nitrocinnamate | Ethyl instead of methyl ester | Variation in sterics may affect solubility |
Methyl o-nitrocinnamate | Nitro group at ortho position | Potentially different biological interactions |
Methyl (E)-m-nitrocinnamate's unique placement of the nitro group at the meta position distinguishes it from its analogs, potentially leading to different chemical reactivity and biological activity profiles .